molecular formula C9H8ClNO2 B2712736 3-Chloro-5-ethoxy-4-hydroxybenzonitrile CAS No. 796067-63-5

3-Chloro-5-ethoxy-4-hydroxybenzonitrile

Cat. No. B2712736
CAS RN: 796067-63-5
M. Wt: 197.62
InChI Key: BJQSBBHDXHABFK-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-hydroxybenzonitrile (CEHBN) is a compound that has been studied extensively for its various biochemical and physiological effects. It is a chlorinated derivative of benzonitrile, which is a highly reactive organic compound. CEHBN has been used in various scientific research applications, and has been found to have a wide range of potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Antimicrobial Activities : The synthesis of 8-Ethoxycoumarin derivatives, including reactions with 3-acetyl-8-ethoxycoumarin, demonstrates the versatility of similar structures in producing compounds with potential antimicrobial activities. These derivatives were tested for their antimicrobial efficacy, showcasing the broad utility of chloro-ethoxy-hydroxybenzonitrile compounds in medicinal chemistry (Mohamed et al., 2012).

Environmental Biodegradation

Biotransformation of Benzonitrile Herbicides : Rhodococci have been demonstrated to transform 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil) and other benzonitrile herbicides into less toxic amides, highlighting the potential of microbial action in mitigating environmental pollution from such compounds (Veselá et al., 2012).

Reduction of Substituted Benzonitrile Pesticides : The study on the electrochemical reduction of ioxynil, bromoxynil, and chloroxynil reveals insights into the degradation pathways of these pesticides, indicating potential methods for their environmental detoxification (Sokolová et al., 2008).

Molecular Structure and Properties

Isostructures, Polymorphs, and Solvates : Research into the structural aspects of 3,5-dihalo-4-hydroxybenzonitriles, including their chain-like arrangements and intermolecular interactions, contributes to our understanding of their physical and chemical properties, which is crucial for designing new materials and drugs (Britton, 2006).

Vibrational Analysis : The vibrational analysis of similar compounds, such as 4-chloro-3-nitrobenzonitrile, using quantum chemical calculations, aids in understanding their molecular behavior, which is essential for applications in material science and molecular engineering (Sert et al., 2013).

properties

IUPAC Name

3-chloro-5-ethoxy-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQSBBHDXHABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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